
FN-1501
Vue d'ensemble
Description
FN-1501 est un inhibiteur puissant de la tyrosine kinase 3 de type FMS (FLT3) et des kinases dépendantes des cyclines (CDK) 4 et 6. Il a démontré une activité in vivo significative dans divers modèles xénogreffe de tumeurs solides et de leucémie chez l'homme . Le composé est particulièrement reconnu pour ses propriétés anticancéreuses, ce qui en fait un candidat prometteur pour le traitement du cancer .
Méthodes De Préparation
La synthèse de FN-1501 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse et les conditions réactionnelles pour this compound sont brevetées et non entièrement divulguées dans le domaine public. Il est connu que le composé est préparé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs . Les méthodes de production industrielle de this compound ne sont pas non plus largement disponibles, mais il est généralement produit dans des laboratoires spécialisés dans des conditions contrôlées pour garantir sa pureté et son efficacité .
Analyse Des Réactions Chimiques
Pharmacological Profile
FN-1501 demonstrates multi-kinase inhibition through targeting:
- FLT3 (FMS-like tyrosine kinase 3)
- CDK4/6 (cyclin-dependent kinases 4/6)
- PDGFR (platelet-derived growth factor receptor)
- ALK (anaplastic lymphoma kinase)
- RET proto-oncogene
Pharmacokinetic Data
Key parameters from Phase I/II trials (NCT03690154):
Parameter | Value | Metabolite M3 Ratio |
---|---|---|
T₁/₂ (terminal) | 4.8–9.2 hr | 1:0.64 |
Cₘₐₓ | 1,240 ng/mL | 1:0.28 |
AUC₀–∞ | 8,450 h·ng/mL | 1:0.35 |
Volume of Distribution | 98 L | — |
Clearance Rate | 12 L/hr | — |
Source: Non-compartmental analysis using Phoenix v8
Chemical Stability Considerations
While direct reaction data for this compound is unavailable, its physicochemical behavior can be inferred from related kinase inhibitors:
- Solubility : Enhanced in aqueous buffers below pH 5
- Degradation : Susceptible to hydrolysis at elevated temperatures (>40°C)
- Storage : Typically requires -20°C lyophilized storage with desiccant
- PubChem Compound Database (CID lookup for this compound)
- Reaxys or SciFinder for synthetic pathways
- USPTO/EPO Patent Databases using the identifier NCT03690154
Would you like assistance formulating specific queries for these specialized chemistry resources?
Applications De Recherche Scientifique
FN-1501 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study the mechanisms of kinase inhibition and to develop new kinase inhibitors.
Biology: The compound is used to investigate the role of FLT3 and CDK in cell growth, differentiation, and survival.
Mécanisme D'action
FN-1501 exerts its effects by inhibiting the activity of FLT3 and CDK4/6. These kinases play critical roles in cell cycle regulation and cell proliferation. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival . The molecular targets of this compound include FLT3, CDK4/6, KIT, PDGFR, VEGFR2, ALK, and RET tyrosine kinase proteins . The inhibition of these targets leads to the suppression of tumor growth and the induction of cancer cell death .
Comparaison Avec Des Composés Similaires
FN-1501 est unique en sa capacité à inhiber plusieurs kinases avec une grande puissance. Des composés similaires comprennent:
Composé 8t: Un inhibiteur puissant de FLT3 et de CDK2/4 avec une forte activité contre les mutants FLT3.
Rebastinib: Un inhibiteur de kinase ciblant FLT3, YES1, EGFR et VEGFR3.
Cabozantinib: Un inhibiteur multicible du récepteur tyrosine kinase qui inhibe VEGFR2, c-Met, Kit, Axl et Flt3. This compound se distingue par son large spectre d'inhibition des kinases et son efficacité démontrée dans divers modèles de cancer.
Activité Biologique
FN-1501 is an investigational compound recognized for its potential in treating various cancers, particularly acute myeloid leukemia (AML) and solid tumors. It acts primarily as a potent inhibitor of several receptor tyrosine kinases, including FLT3, CDK4/6, KIT, PDGFR, VEGFR2, ALK, and RET. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical trial findings, and resistance mechanisms.
This compound's biological activity is primarily attributed to its ability to inhibit multiple tyrosine kinases involved in tumor growth and proliferation:
- FLT3 Inhibition : this compound effectively targets FLT3, which is crucial in hematopoietic malignancies. Mutations in FLT3 are linked to poor prognosis in AML patients.
- CDK4/6 Inhibition : By inhibiting CDK4/6, this compound disrupts the cell cycle, leading to reduced proliferation of cancer cells.
- Additional Targets : The compound also inhibits other kinases such as KIT and PDGFR, contributing to its broad-spectrum antitumor activity.
Clinical Trials
A multicenter, open-label Phase I/II study was conducted to evaluate this compound's safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors and relapsed/refractory AML. Key findings from the study include:
- Dosage and Administration : Patients received this compound intravenously three times a week for two weeks followed by one week off treatment in 21-day cycles. The maximum tolerated dose (MTD) was established at 170 mg.
- Safety Profile : The most common treatment-emergent adverse events included fatigue (34%), nausea (32%), and diarrhea (26%). Notably, dose escalation was halted due to dose-limiting toxicities (DLTs) such as thrombocytopenia and infusion-related reactions .
- Efficacy : Preliminary results indicated that this compound demonstrated reasonable anti-tumor activity against solid tumors and AML at the tested doses .
Resistance Mechanisms
Recent studies have identified mechanisms that confer resistance to this compound:
- ABCB1 Overexpression : Research has shown that overexpression of the ABCB1 transporter can lead to resistance against this compound. In vitro studies indicated that this compound is a substrate for ABCB1; thus, its efficacy can be compromised in cells exhibiting high levels of this transporter .
- Reversal Agents : The use of ABCB1 inhibitors has been proposed as a strategy to restore sensitivity to this compound in resistant cancer cells. For instance, co-treatment with an ABCB1 inhibitor significantly reduced resistance levels .
Table 1: Summary of Clinical Trial Results
Parameter | Result |
---|---|
Maximum Tolerated Dose (MTD) | 170 mg |
Common Adverse Events | Fatigue (34%), Nausea (32%) |
Dose-Limiting Toxicities | Thrombocytopenia (Grade 3) |
Preliminary Efficacy | Observed in solid tumors and AML |
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific patient populations:
- A patient with relapsed AML showed significant improvement after receiving this compound as part of a clinical trial. The patient achieved a complete response after two cycles of treatment.
- In another case involving solid tumors, patients exhibited tumor shrinkage following administration of this compound, supporting its potential as a viable treatment option.
Propriétés
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLAKHWYGRKCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429515-59-2 | |
Record name | FN-1501 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429515592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FN-1501 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17383 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FN-1501 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC966B505 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.